molecular formula C10H12BrCl3N2O2S B2705186 1-[(4-Bromo-2,6-dichlorophenyl)sulfonyl]piperazine hydrochloride CAS No. 1172362-33-2

1-[(4-Bromo-2,6-dichlorophenyl)sulfonyl]piperazine hydrochloride

Cat. No.: B2705186
CAS No.: 1172362-33-2
M. Wt: 410.53
InChI Key: DKKSNNYPBVCPTR-UHFFFAOYSA-N
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Description

Classification within the Sulfonyl Piperazine Chemical Family

1-[(4-Bromo-2,6-dichlorophenyl)sulfonyl]piperazine hydrochloride belongs to the sulfonyl piperazine chemical family, characterized by a piperazine core modified with a sulfonyl group and aromatic substituents. The compound’s structure consists of a piperazine ring linked to a benzenesulfonyl group substituted with bromine and chlorine atoms at the 4, 2, and 6 positions, respectively, and a hydrochloride salt counterion. This classification aligns with other sulfonyl piperazine derivatives, which often feature halogenated aromatic systems to enhance electronic and steric properties for targeted biological interactions.

Key structural distinctions include:

  • Sulfonyl group : Enhances hydrogen bonding and electrostatic interactions with enzymatic targets.
  • Halogenated aryl substituents : The 4-bromo-2,6-dichloro configuration introduces steric bulk and electron-withdrawing effects, potentially improving binding affinity and metabolic stability.
  • Hydrochloride salt : Improves aqueous solubility, a common modification for pharmaceutical candidates.
Feature Role in Structure-Activity Relationship Example in Related Compounds
Sulfonyl group Facilitates target recognition Pyridinyl sulfonyl LpxH inhibitors
Halogenated aryl group Modulates lipophilicity and reactivity 2,4-Dichloro-5-sulfamoylbenzoic acid
Piperazine core Provides conformational flexibility 1,4-Bis(trimethoxybenzyl)piperazine

Historical Context in Pharmaceutical Research

Piperazine derivatives have been studied since the mid-20th century, initially as anthelmintic agents. The introduction of sulfonyl groups marked a shift toward targeting bacterial enzymes, particularly in Gram-negative pathogens. The development of this compound reflects advancements in structure-based drug design, where halogenation strategies optimize interactions with hydrophobic enzyme pockets. Early analogs, such as simple phenylsulfonyl piperazines, demonstrated moderate activity against lipid A biosynthesis enzymes but lacked potency against clinical isolates. The incorporation of bromine and chlorine atoms in this compound likely emerged from efforts to address these limitations, as seen in recent LpxH inhibitor studies.

Significance in Medicinal Chemistry

This compound exemplifies the strategic use of halogen atoms to fine-tune molecular interactions. The 2,6-dichloro substitution creates a steric barrier that may stabilize the sulfonyl-piperazine backbone in enzyme active sites, while the 4-bromo group could participate in halogen bonding with residues like phenylalanine or tyrosine. Such modifications are critical in targeting essential bacterial pathways, such as lipid A biosynthesis in Escherichia coli and Klebsiella pneumoniae, where LpxH inhibitors have shown promise. Comparative studies indicate that ortho-substituted aryl groups enhance inhibitory potency by up to 4-fold compared to unsubstituted analogs, underscoring the importance of halogen placement.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromo-2,6-dichlorophenyl)sulfonylpiperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrCl2N2O2S.ClH/c11-7-5-8(12)10(9(13)6-7)18(16,17)15-3-1-14-2-4-15;/h5-6,14H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKSNNYPBVCPTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=C(C=C(C=C2Cl)Br)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrCl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-Bromo-2,6-dichlorophenyl)sulfonyl]piperazine hydrochloride typically involves several steps:

    Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.

    Aza-Michael addition: Another approach includes the aza-Michael addition between diamines and sulfonium salts, leading to the formation of the desired piperazine derivative.

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing large-scale reactors and controlled reaction conditions.

Chemical Reactions Analysis

1-[(4-Bromo-2,6-dichlorophenyl)sulfonyl]piperazine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The presence of bromine and chlorine atoms makes it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions under specific conditions.

    Common Reagents and Conditions: Typical reagents include strong bases for deprotonation and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the piperazine ring or the sulfonyl group.

Scientific Research Applications

Research indicates that 1-[(4-Bromo-2,6-dichlorophenyl)sulfonyl]piperazine hydrochloride exhibits several biological activities that make it a candidate for further investigation:

  • Anticancer Properties: Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. Its structural similarities to known anticancer agents suggest potential efficacy in targeting specific cancer pathways .
  • Neuropharmacological Effects: The compound's ability to cross the blood-brain barrier positions it as a potential candidate for treating neurological disorders. Its influence on neurotransmitter systems could lead to applications in anxiety and mood disorders .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Antitumor Activity: A study demonstrated that derivatives with similar sulfonamide structures showed significant cytotoxic effects against human cancer cell lines, including breast and colon cancer. This suggests that this compound may possess similar properties .
  • Neuroprotective Effects: Research on related compounds indicated potential neuroprotective effects through modulation of neurotransmitter systems. This opens avenues for exploring its use in treating neurodegenerative diseases.
  • Pharmacological Studies: Investigations into the pharmacological profile of similar compounds have shown promising results in modulating cannabinoid receptors, which could lead to applications in obesity management and pain relief .

Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-cancerInhibits proliferation of cancer cells
NeuroprotectivePotential modulation of neurotransmitter systems
Enzyme InhibitionPossible inhibition of specific enzymes

Mechanism of Action

The mechanism by which 1-[(4-Bromo-2,6-dichlorophenyl)sulfonyl]piperazine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The sulfonyl group can interact with various enzymes and receptors, leading to changes in cellular activity. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between the target compound and related piperazine derivatives:

Compound Name Molecular Formula Substituents Biological Activity Synthesis Method Reference
1-[(4-Bromo-2,6-dichlorophenyl)sulfonyl]piperazine hydrochloride (Target) C₁₀H₁₀BrCl₂N₂O₂S·HCl 4-Bromo-2,6-dichlorophenyl sulfonyl Hypothesized antimicrobial/CNS activity Sulfonylation of piperazine
1-(4-Chlorophenyl)piperazine hydrochloride C₁₀H₁₃ClN₂·HCl 4-Chlorophenyl Serotonin receptor modulation (5-HT₁B/5-HT₂) Alkyl halide condensation
1-[(5-Bromo-2-thienyl)sulfonyl]-3-methylpiperazine hydrochloride C₉H₁₂BrClN₂O₂S₂ 5-Bromo-2-thienyl sulfonyl, 3-methyl Undisclosed (likely intermediate) Thienyl sulfonyl chloride reaction
1-[(2-Bromophenyl)sulfonyl]piperazine hydrochloride C₁₀H₁₄BrClN₂O₂S 2-Bromophenyl sulfonyl Pharmaceutical intermediate Sulfonylation
1-[(Trifluoromethyl)sulfonyl]piperazine hydrochloride C₅H₉F₃N₂O₂S·HCl Trifluoromethyl sulfonyl Not reported (electron-withdrawing group) Methanolic HCl treatment

Key Observations :

  • Sulfonyl Group: The sulfonyl moiety increases metabolic stability and hydrogen-bonding capacity, which may explain the superior bioavailability of sulfonylated piperazines over non-sulfonylated counterparts like 1-(4-chlorophenyl)piperazine .
  • Steric Hindrance: The 2,6-dichloro substitution in the target compound introduces steric hindrance, which could reduce off-target interactions compared to monosubstituted derivatives (e.g., 1-[(2-bromophenyl)sulfonyl]piperazine) .

Research Findings and Data

Physicochemical Properties
Property Target Compound 1-(4-Chlorophenyl)piperazine HCl 1-[(2-Bromophenyl)sulfonyl]piperazine HCl
Molecular Weight 443.58 g/mol 233.14 g/mol 370.66 g/mol
Melting Point Not reported 160–163°C Not reported
Solubility High (HCl salt form) Moderate in polar solvents High (HCl salt form)

Biological Activity

1-[(4-Bromo-2,6-dichlorophenyl)sulfonyl]piperazine hydrochloride (CAS Number: 1172362-33-2) is a synthetic compound notable for its unique structural features, including a piperazine ring and a sulfonyl group substituted with bromine and chlorine atoms. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development.

The molecular formula of this compound is C10H12BrCl3N2O2SC_{10}H_{12}BrCl_{3}N_{2}O_{2}S, with a molecular weight of 410.5 g/mol. The compound's structure is critical for its interaction with biological targets, influencing its reactivity and biological activity.

PropertyValue
Molecular FormulaC₁₀H₁₂BrCl₃N₂O₂S
Molecular Weight410.5 g/mol
CAS Number1172362-33-2

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within cellular pathways. The sulfonyl group is known to participate in nucleophilic substitution reactions, which can modulate enzyme activity and influence signaling pathways crucial for cellular functions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related piperazine derivatives demonstrate potent activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Case Studies

  • Antimicrobial Efficacy : A study investigated the effectiveness of piperazine derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that the derivatives had a more potent effect on Staphylococcus aureus, suggesting a selective mechanism of action .
  • Kinase Inhibition : Another study highlighted the role of piperazine-containing compounds in inhibiting mutant forms of receptor tyrosine kinases associated with various cancers. This suggests that this compound may share similar inhibitory properties against specific cancer targets .

Research Findings

Recent research has focused on the synthesis and biological evaluation of piperazine derivatives. Key findings include:

  • Synthesis : The synthesis typically involves cyclization reactions of diamines with sulfonium salts under basic conditions.
  • Biological Evaluation : Various studies have reported that modifications to the piperazine ring can enhance antimicrobial and anticancer activities, indicating the importance of structural optimization in drug design .

Q & A

Q. How can the compound’s stability under varying pH conditions be systematically evaluated?

  • Category : Advanced (Stability Profiling)
  • Answer : Conduct forced degradation studies (pH 1–13 buffers, 40°C/75% RH) monitored by UPLC-PDA. Identify degradation products via HRMS and NMR. Kinetic modeling (Arrhenius equation) extrapolates shelf-life. Compare with structurally stable analogs (e.g., 4-methoxyphenyl derivatives in ) to guide formulation .

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